molecular formula C9H8BrClO B6204439 2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one CAS No. 1368683-20-8

2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one

Cat. No.: B6204439
CAS No.: 1368683-20-8
M. Wt: 247.51 g/mol
InChI Key: XWXBXCYMHSYYGI-UHFFFAOYSA-N
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Description

2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO It is a brominated and chlorinated derivative of ethanone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-chloro-2-methylphenyl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-chloro-2-methylphenyl)ethan-1-one
  • 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
  • 2-bromo-1-(3-chloro-2-ethylphenyl)ethan-1-one

Uniqueness

2-bromo-1-(3-chloro-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1368683-20-8

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-bromo-1-(3-chloro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3

InChI Key

XWXBXCYMHSYYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)CBr

Purity

95

Origin of Product

United States

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